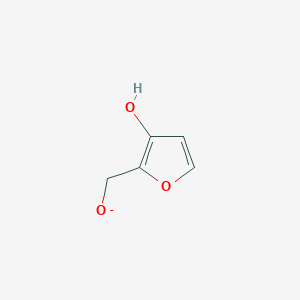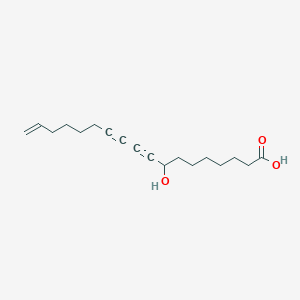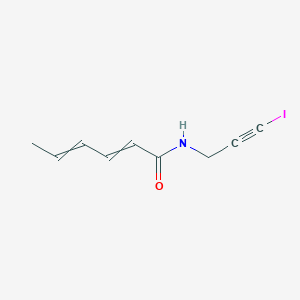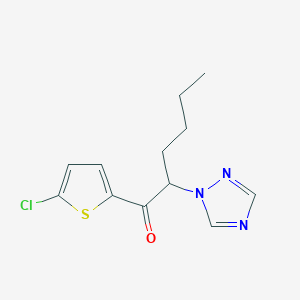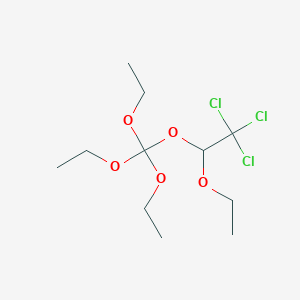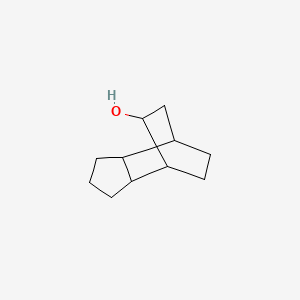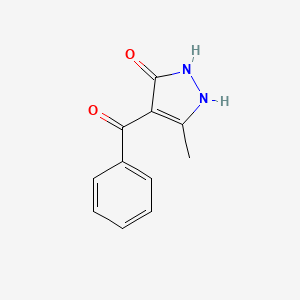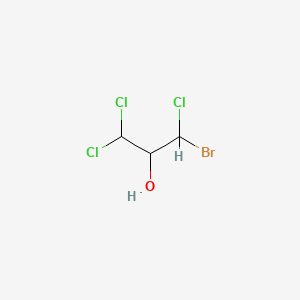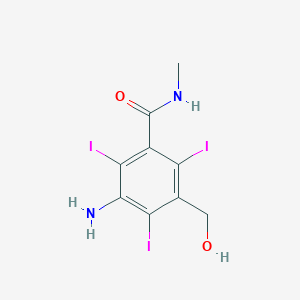
2-Methyl-1-propylcyclohexane-1-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-propylcyclohexane-1-peroxol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a peroxol group attached to a cyclohexane ring, which is further substituted with methyl and propyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-propylcyclohexane-1-peroxol typically involves the following steps:
Formation of Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene.
Substitution Reactions:
Peroxol Group Addition: The peroxol group can be introduced via oxidation reactions using hydrogen peroxide or other peroxides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Catalytic Hydrogenation: To form the cyclohexane ring.
Alkylation: Using alkyl halides and catalysts to introduce methyl and propyl groups.
Oxidation: Using hydrogen peroxide or other oxidizing agents to introduce the peroxol group.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-propylcyclohexane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be further oxidized to form different products.
Reduction: The compound can be reduced to remove the peroxol group.
Substitution: The methyl and propyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, catalysts like aluminum chloride.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexane compounds.
Applications De Recherche Scientifique
2-Methyl-1-propylcyclohexane-1-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-propylcyclohexane-1-peroxol involves its interaction with molecular targets such as enzymes and receptors. The peroxol group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can modulate various biochemical pathways. These interactions can result in changes in cellular functions and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A simple cycloalkane without any substituents.
Methylcyclohexane: A cyclohexane ring with a single methyl group.
Propylcyclohexane: A cyclohexane ring with a single propyl group.
Cyclohexane-1-peroxol: A cyclohexane ring with a peroxol group.
Uniqueness
2-Methyl-1-propylcyclohexane-1-peroxol is unique due to the presence of both methyl and propyl groups along with the peroxol group on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63729-36-2 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
1-hydroperoxy-2-methyl-1-propylcyclohexane |
InChI |
InChI=1S/C10H20O2/c1-3-7-10(12-11)8-5-4-6-9(10)2/h9,11H,3-8H2,1-2H3 |
Clé InChI |
ZRHCMJIDSRQFQF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCCCC1C)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


